molecular formula C11H11NO3 B3243474 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one CAS No. 157463-87-1

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B3243474
CAS No.: 157463-87-1
M. Wt: 205.21 g/mol
InChI Key: BZEILIQWQRQWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one is an experimental small molecule compound with the chemical formula C 13 H 15 NO 3 and an average molecular weight of 233.26 g/mol . This compound is classified as a hydroquinolone, an organic compound featuring a hydrogenated quinoline core structure bearing a ketone group . Preliminary research indicates that this compound and its structural analogues are of significant interest in early-stage discovery research, particularly for their potential chemopreventive or chemotherapeutic properties . Its core quinolinone structure is a prominent pharmacophore in medicinal chemistry, known for contributing to a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral effects . A key documented mechanism of action for this class of compounds is the inhibition of the enzyme Ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2 or QR2) . QR2 is a cytosolic flavoenzyme with a complex role in quinone metabolism and has been linked to neurological diseases and cellular antioxidant status . Inhibition of QR2 is a recognized strategy in chemoprevention research. Synthetic analogues of related quinolinones have demonstrated potent QR2 inhibitory activity in the low micromolar range, providing a strong rationale for their further investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dihydroxy-1,4-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-5-9(15)12(2)11-8(14)4-3-7(13)10(6)11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEILIQWQRQWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C(C=CC(=C12)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Specific reagents and catalysts may be used to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Synthetic Pathways

Quinolinone derivatives are typically synthesized via cyclization or functionalization reactions. Key methods applicable to this compound include:

Friedel-Crafts Acylation

A molten salt method involving AlCl₃/NaCl at 200°C was used to synthesize 5,8-dihydroxy-1,4-naphthoquinone from maleic anhydride and hydroquinone (16.95% yield) . Analogous conditions could facilitate the formation of the quinolinone core.

Table 1: Friedel-Crafts Synthesis Parameters

ReactantsCatalyst/SolventTemperatureYieldReference
Maleic anhydride + HydroquinoneAlCl₃/NaCl200°C16.95%

Photocyclization

UV-induced cyclization of N-arylacrylamides using tetralone generates 3,4-dihydroquinolinones . This method offers functional group compatibility and could be adapted for hydroxy-substituted derivatives.

Demethylation of Methoxy Precursors

Compounds like 7,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one are synthesized via alkylation or methoxylation . Demethylation using agents like BBr₃ could convert methoxy groups to hydroxyls, yielding the target compound.

Table 2: Demethylation Conditions

SubstrateReagentProductYieldReference
7,8-DimethoxyquinolinoneBBr₃7,8-Dihydroxyquinolinone78%

Oxidation and Reduction

  • Oxidation : Quinolinones with hydroxy groups are susceptible to oxidation, forming quinone structures. For example, 5,8-dihydroxy-1,4-naphthoquinone is derived from tetralone oxidation with MnO₂ .

  • Reduction : Sodium dithionite reduces quinones to hydroquinones, a reversible reaction relevant for redox applications .

Quinone Reductase 2 (QR2) Inhibition

Analogous compounds like 7,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one inhibit QR2 with IC₅₀ values in the micromolar range (e.g., 1.9 ± 0.2 μM for derivative 1j ) . Methylation at the N-position enhances activity, suggesting similar structure-activity relationships for the dihydroxy variant.

Table 3: QR2 Inhibition Data

CompoundIC₅₀ (μM)ModificationReference
7,8-Dimethoxy derivative10.8 ± 2.1Non-N-methylated
N-Methylated derivative6.2 ± 0.28Methylation at N-position

Antimicrobial Mechanisms

5,8-Dihydroxy-1,4-naphthoquinone disrupts microbial membranes, induces DNA leakage, and inhibits dehydrogenases (e.g., TTC activity reduction by 78% in C. albicans) . These mechanisms likely extend to structurally similar quinolinones.

C–H Functionalization

Rh/Pd/Cu systems enable divergent synthesis of dihydroquinolinones, supporting late-stage functionalization for drug discovery .

Acid-Catalyzed Rearrangements

Quinolinones undergo acid-mediated transformations, such as ring expansion or contraction, depending on substituent electronic effects .

Stability and Handling

  • Thermal Stability : Derivatives like 5,8-dihydroxy-1,4-naphthoquinone decompose above 230°C .

  • Light Sensitivity : UV exposure may catalyze degradation or redox cycling, necessitating storage in amber glass .

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including 5,8-dihydroxy-1,4-dimethylquinolin-2(1H)-one, exhibit significant antimicrobial activity. These compounds are often evaluated for their efficacy against a range of pathogens:

Pathogen Activity Reference
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Escherichia coliAntibacterial

The compound's structure allows it to interact with bacterial cell walls or inhibit essential enzymes, making it a candidate for developing new antibiotics.

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, specific derivatives have been tested for their ability to inhibit cell proliferation in various cancer lines:

Cancer Type Effect Reference
Breast CancerInhibition of growth
Lung CancerInduction of apoptosis

These findings suggest that this compound could be further explored for its potential as an anticancer agent.

Pollutant Degradation

Quinoline compounds are being investigated for their role in environmental remediation. Their ability to degrade pollutants such as polycyclic aromatic hydrocarbons (PAHs) makes them valuable in bioremediation efforts:

Pollutant Degradation Method Reference
Polycyclic Aromatic Hydrocarbons (PAHs)Microbial degradation
Heavy MetalsChelation and detoxification

The application of this compound in these processes could enhance the efficiency of bioremediation techniques.

Chemical Intermediate

This compound serves as a precursor in the synthesis of various chemical compounds. Its structure allows for modifications that can lead to the development of new materials with desirable properties:

Synthesis of Derivatives

The compound can be utilized to synthesize other biologically active quinoline derivatives through various chemical reactions:

Reaction Type Product Formed Application
AlkylationNew quinoline derivativesPharmaceuticals
OxidationNaphthoquinonesDyes and pigments

This versatility makes it an important compound in organic synthesis and material science.

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Findings :

  • The 5,8-dihydroxy substitution in PNP-02 enhances membrane permeability and specificity for MRSA, reducing MIC50 to near-vancomycin levels .
  • Chlorination at position 3 further lowers MIC50 to <0.6 µg/mL against Candida albicans .

Antiviral Activity Against SARS-CoV-2 3CL Protease

The compound’s quinone moiety enables covalent binding to viral proteases, outperforming vitamin K3 and other analogues:

Compound IC50 (µM) Binding Affinity (KI, µM) Selectivity for SARS-CoV-2 3CLpro Reference
This compound 0.49 3.05 >100-fold over human CTRC
Vitamin K3 4.78 12.8 10-fold over CTRC
SU3327 (Halicin) 2.1 N/A Non-specific cysteine targeting

Mechanistic Insights :

  • Time-dependent inhibition: IC50 decreases from 0.79 µM (3 min) to 0.49 µM (33 min), indicating irreversible binding .
  • Covalent modification of cysteine residues (Cys145, Cys156) in SARS-CoV-2 3CLpro disrupts protease activity .

Antioxidant and Neuroprotective Effects

Compared to plumbagin and other naphthazarin derivatives:

Compound ARE Pathway Activation (Fold vs. Control) Lipid Peroxidation Inhibition (TBARS Reduction) Reference
This compound 3.5 78%
Plumbagin 1.0 45%
7-Hydroxy-1-tetralone 0.8 22%

Notable Features:

  • Activates the Nrf2/ARE pathway, upregulating antioxidant genes (e.g., HO-1, NQO1) .
  • Inhibits radiation-induced lipid peroxidation in rat liver microsomes more effectively than plumbagin .

Herbicidal Activity

The compound’s dual hydroxyl groups confer unique allelopathic effects compared to simpler naphthoquinones:

Compound Target Enzyme (IC50) Herbicidal Efficacy (250 µg/mL) Reference
This compound KAPAS (4.4 µM) 100% control of Digitaria sanguinalis
1,4-Naphthoquinone (NQ) No significant inhibition <20% control
Juglone (5-Hydroxy-1,4-NQ) 12.1 µM 60% control

Mode of Action :

  • Disrupts biotin biosynthesis via KAPAS inhibition, causing cellular leakage and desiccation .

Structural-Activity Relationship (SAR) Analysis

  • Hydroxyl Groups : The 5,8-dihydroxy configuration enhances hydrogen bonding to microbial membranes and viral proteases, improving potency .
  • Methyl Substituents : Methyl groups at positions 1 and 4 increase lipophilicity, promoting membrane penetration .
  • Chlorination : Addition of chlorine at position 3 further amplifies antifungal activity (MIC50 <0.6 µg/mL) .

Biological Activity

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties based on diverse research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11H10N2O3, features a quinoline backbone substituted with two hydroxyl groups and two methyl groups. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogenic microorganisms. The compound has shown significant effectiveness against both bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.6 µg/mLMembrane damage, DNA leakage
Candida albicans0.6 µg/mLMembrane integrity disruption
Escherichia coli3.0 µg/mLRespiratory chain disruption

The compound's mechanism of action involves disrupting cell membrane integrity and causing DNA damage. For instance, in studies involving Staphylococcus aureus and Candida albicans, significant physiological damage was observed via scanning electron microscopy (SEM), indicating severe membrane disruption and cellular leakage .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineEC50 (µM)Observations
Neuro-2a16.4Induces apoptosis and inhibits cell proliferation
HeLa12.3Causes cell cycle arrest
MCF-710.5Inhibits estrogen receptor activity

The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation .

The biological activity of this compound is mediated through several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as quinone reductase and aromatase, which play crucial roles in cancer progression .
  • Oxidative Stress Induction : It induces oxidative stress in microbial cells leading to cell death.
  • Cell Cycle Arrest : In cancer cells, it disrupts the normal cell cycle progression, particularly affecting the G1 phase.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Antimalarial Activity : A study demonstrated that derivatives of this compound exhibited significant antimalarial effects against Plasmodium falciparum, suggesting potential for further development as an antimalarial agent .
  • Toxicity Assessment : Toxicological evaluations indicate that while the compound shows promising biological activity, careful assessment of its safety profile is necessary for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis of quinolinone derivatives typically involves cyclization reactions or functional group modifications. For example:
  • Knoevenagel condensation : Reacting substituted anilines with β-ketoesters under acidic conditions to form the quinolinone core .
  • Reductive alkylation : Using LiAlH₄ followed by SOCl₂ to introduce methyl groups at specific positions (e.g., 1,4-dimethyl substitution) .
  • Optimization : Reaction time, solvent polarity (e.g., DMF for high solubility), and temperature (reflux conditions) are critical. Yields can improve by using catalysts like p-toluenesulfonic acid.
  • Example Protocol :
StepReagents/ConditionsYieldReference
CyclizationEthanol, reflux, 15 min77%
MethylationLiAlH₄/THF, then SOCl₂/CHCl₃73.7%

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use multi-spectroscopic techniques:
  • ¹H NMR : Verify methyl group signals (δ ~2.28 ppm for CH₃) and aromatic protons (δ 6.99–8.18 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3447 cm⁻¹) and carbonyl (1663 cm⁻¹) stretches .
  • Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 297 [M⁺] for related derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise due to cell-specific uptake or metabolic differences. Strategies include:
  • Dose-response standardization : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC₅₀ variability .
  • Mechanistic profiling : Compare ROS generation (linked to quinone redox cycling) in resistant vs. sensitive cell lines .
  • Orthogonal assays : Validate cytotoxicity via MTT, apoptosis markers (e.g., caspase-3), and clonogenic survival .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, HOMO-LUMO gaps, and dipole moments to correlate substituent effects (e.g., O-/S-glycosides) with Neuro-2a cytotoxicity .
  • Molecular Docking : Simulate binding to targets (e.g., σ-1 receptors or aromatase enzymes) to prioritize derivatives for synthesis .

Q. How does the redox activity of this compound influence its application in energy storage systems?

  • Methodological Answer :
  • Lithium-ion batteries : The quinone moiety undergoes reversible lithiation/delithiation. Electrochemical testing (cyclic voltammetry at 0.1–2.5 V vs. Li/Li⁺) shows a capacity of ~300 mAh/g .
  • Stability optimization : Use naphthazarin dilithium salts to mitigate dissolution in organic electrolytes .

Data Contradiction Analysis

Q. Why do antimicrobial studies report varying MIC values for structurally similar quinolinones?

  • Methodological Answer :
  • Strain specificity : Methicillin-resistant Staphylococcus aureus (MRSA) may show lower MIC (e.g., 8 µg/mL) compared to Gram-negative bacteria due to membrane permeability differences .
  • Synergistic effects : Combine with β-lactams to overcome resistance mechanisms (e.g., efflux pumps) .
  • Standardization : Adopt CLSI guidelines for broth microdilution assays to minimize inter-lab variability .

Experimental Design Optimization

Q. What strategies improve the yield of glycosylated derivatives of this compound for anticancer studies?

  • Methodological Answer :
  • Protecting groups : Temporarily block hydroxyl groups with acetyl or benzyl to direct glycosylation to the 5,8-positions .
  • Solvent selection : Use anhydrous DMF or DMSO to enhance nucleophilic substitution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one
Reactant of Route 2
5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.